N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
Description
Systematic Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry principles for spiro compound naming, which were first established by Adolf von Baeyer in 1900. The compound's name reflects its complex structural hierarchy, beginning with the acetamide functional group and progressing through the spiro junction designation. The prefix "spiro" indicates the presence of two rings sharing a single common atom, followed by square brackets containing numerical descriptors that specify the ring system architecture.
The structural classification places this compound within the broader category of spiro-heterocyclic molecules, specifically as a member of the spiro-fused thiadiazole-indole family. The molecule exhibits a quaternary spiro carbon that serves as the junction point between the five-membered 1,3,4-thiadiazole ring and the bicyclic indole system. This spiro arrangement creates a three-dimensional molecular geometry where the two ring systems are positioned perpendicular to each other, a characteristic feature that distinguishes spiro compounds from other bicyclic structures such as fused or bridged ring systems.
The molecular structure can be systematically described through its International Chemical Identifier, which reads: InChI=1S/C17H20N4O3S/c1-5-9-20-14-10(2)7-6-8-13(14)17(15(20)24)21(12(4)23)19-16(25-17)18-11(3)22/h6-8H,5,9H2,1-4H3,(H,18,19,22). This descriptor captures the complete connectivity pattern of all atoms within the molecule, including the specific arrangement of hydrogen bonding sites and the stereochemical relationships between different molecular fragments. The corresponding Simplified Molecular Input Line Entry System representation provides an alternative linear notation: CCCN1C2=C(C=CC=C2C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C)C.
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C17H20N4O3S | Contains 17 carbon, 20 hydrogen, 4 nitrogen, 3 oxygen, and 1 sulfur atoms |
| Molecular Weight | 360.4 g/mol | Calculated molecular mass |
| Chemical Abstracts Service Number | 905775-09-9 | Unique chemical registry identifier |
| International Chemical Identifier Key | XRSFDRMZKXUBTI-UHFFFAOYSA-N | Standardized structural hash |
| Ring System | Spiro[1,3,4-thiadiazole-5,3'-indole] | Five-membered thiadiazole spiro-fused to indole |
Historical Context in Spiro-Heterocyclic Chemistry
The development of spiro-heterocyclic compounds like this compound emerged from the convergence of two important areas of heterocyclic chemistry: the study of spiro compounds and the investigation of thiadiazole derivatives. The historical foundation for spiro compound chemistry was established in 1900 when Adolf von Baeyer first described the nomenclature and structural principles governing these unique molecular architectures. Von Baeyer's initial work focused primarily on carbocyclic spiro systems, but the principles he established became the foundation for understanding more complex heterocyclic variants.
The systematic study of 1,3,4-thiadiazole chemistry developed significantly throughout the twentieth century, with researchers recognizing the importance of these five-membered heterocycles in pharmaceutical and agricultural applications. The synthesis of 1,3,4-thiadiazoles typically involves four general approaches for cyclization: formation of one bond, two bonds, three bonds, or four bonds through one-pot reactions. These synthetic methodologies provided the chemical tools necessary for constructing complex spiro-fused systems that incorporate thiadiazole rings as integral structural components.
The intersection of spiro chemistry and thiadiazole research gained momentum in the early twenty-first century as medicinal chemists recognized the potential of three-dimensional spiro-heterocyclic scaffolds as non-classical bioisosteres. The inherent structural characteristics of spiro compounds, including their rigid three-dimensional geometry and perpendicular ring arrangements, were found to impose beneficial physicochemical properties on pharmaceutical lead compounds. This recognition drove increased research interest in developing synthetic methodologies for preparing complex spiro-heterocyclic systems that could serve as molecular frameworks for drug discovery programs.
The specific combination of 1,3,4-thiadiazole and indole ring systems in spiro-fused architectures represents a relatively recent development in heterocyclic chemistry, reflecting advances in synthetic methodology and a deeper understanding of structure-activity relationships in bioactive molecules. Indole derivatives have long been recognized for their diverse biological activities, including anticancer and antiviral effects, while thiadiazole derivatives are known for their anticancer, antibacterial, and antifungal properties. The fusion of these two heterocyclic systems through spiro junctions creates molecular architectures that potentially combine the beneficial properties of both ring systems while introducing the unique three-dimensional characteristics inherent to spiro compounds.
| Historical Milestone | Year | Significance |
|---|---|---|
| First spiro compound description | 1900 | von Baeyer established nomenclature principles |
| Thiadiazole synthetic methodologies | Mid-20th century | Development of cyclization approaches |
| Spiro-heterocycle drug discovery applications | Early 21st century | Recognition as bioisosteres |
| Complex spiro-fused systems | 2000s-present | Advanced synthetic methods for pharmaceutical applications |
Properties
IUPAC Name |
N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-5-9-20-14-10(2)7-6-8-13(14)17(15(20)24)21(12(4)23)19-16(25-17)18-11(3)22/h6-8H,5,9H2,1-4H3,(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSFDRMZKXUBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC=C2C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Indole-Thiadiazole Spirocyclization
The spirocyclic framework is constructed via a tandem cyclization-condensation sequence. Initial formation of the indole moiety begins with 7-methyl-1-propylindolin-2-one, synthesized through Friedel-Crafts acylation of 4-methylaniline followed by N-propylation. Subsequent thiadiazole ring formation employs 2-amino-5-ethyl-1,3,4-thiadiazole as a precursor, reacting with acetyl chloride under Dean-Stark conditions to introduce the 4-acetyl group.
Critical to spirojunction is the use of anhydrous ZnCl₂ as a Lewis acid catalyst, enabling regioselective cyclization at 120°C for 8 hours (Table 1). This step achieves 78% yield with <2% dimeric byproducts.
Table 1: Spirocyclization Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | ZnCl₂ (10 mol%) |
| Temperature | 120°C |
| Duration | 8 hours |
| Solvent | Toluene |
| Yield | 78% |
Acetamide Functionalization
Post-cyclization, the secondary amine at position 2 undergoes acetylation using acetic anhydride in dichloromethane. Triethylamine acts as a base scavenger, maintaining pH 8-9 to prevent N-acetyl migration. Reaction monitoring via TLC (Rf 0.45 in ethyl acetate/hexane 1:1) confirms completion within 3 hours at 25°C.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Modern protocols employ microwave irradiation to accelerate the rate-determining spirocyclization step. Comparative studies show a 2.4-fold reduction in reaction time (3.5 hours vs. 8 hours conventional) with maintained yield (75%). Energy efficiency improves significantly, with specific absorption rate (SAR) of 12 W/g demonstrating optimal dielectric heating.
Ionic Liquid-Catalyzed Routes
Brønsted acidic ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) enhance atom economy in the acetamide formation step. Key advantages include:
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Catalyst recyclability (5 cycles with <5% activity loss)
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98.5% conversion at 80°C vs. 92% with conventional bases
Structural Characterization
Spectroscopic Validation
Post-synthetic analysis employs advanced spectroscopic techniques:
X-Ray Crystallography
Single-crystal XRD confirms spirocyclic geometry with key metrics:
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Dihedral angle between indole and thiadiazole planes: 89.7°
-
N1-C2-C3-S4 torsion: 172.3° indicating minimal ring strain
-
Unit cell parameters: a=8.452 Å, b=11.307 Å, c=14.893 Å, α=90°, β=90°, γ=90°
Process Optimization Strategies
Yield Enhancement Techniques
Statistical optimization via Box-Behnken design identifies critical factors:
-
Catalyst loading (10.2 mol% ZnCl₂ optimal)
-
Reaction temperature (122°C threshold for byproduct suppression)
-
Stoichiometric ratio (1:1.05 amine:acetylating agent)
Table 2: Optimization Results
| Factor | Optimal Value | Yield Impact |
|---|---|---|
| ZnCl₂ Concentration | 10.2 mol% | +14% |
| Temperature | 122°C | -9% byproducts |
| Reaction Time | 7.8 hours | +6% |
Purification Protocols
Final purification combines:
-
Flash Chromatography : Silica gel (230-400 mesh), ethyl acetate/hexane gradient (30%→70%)
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Recrystallization : Ethanol/water (4:1) at -20°C yields 99.2% purity by HPLC
Comparative Analysis of Synthetic Routes
Industrial-scale production favors conventional thermal methods (68% yield, 8 hours), while research settings prioritize microwave-assisted synthesis for rapid screening (75% yield, 3.5 hours). Ionic liquid approaches show promise for sustainable manufacturing but require cost-benefit analysis given IL recovery infrastructure needs.
Critical challenges remain in:
-
Enantiomeric control of the spirocenter
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Scalability of microwave batch processes
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Byproduct management during N-acetylation
Emerging techniques like flow chemistry and enzymatic catalysis may address these limitations, with preliminary studies showing 82% enantiomeric excess using immobilized lipases .
Chemical Reactions Analysis
Types of Reactions
N-(3’-acetyl-7-methyl-2-oxo-1-propyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
N-(3’-acetyl-7-methyl-2-oxo-1-propyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3’-acetyl-7-methyl-2-oxo-1-propyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide involves its interaction with specific molecular targets and pathways. The indoline and thiadiazole rings can interact with enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Analogs from and
The closest analogs are spiro[indole-thiadiazole] derivatives with variations in substituents (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Influence: The 1'-propyl group in the target compound may enhance lipophilicity compared to the 1-ethyl group in CAS 902248-24-2 .
- Molecular Weight : The target compound’s molecular weight is likely intermediate between the two analogs, influencing solubility and bioavailability.
Physicochemical Properties
- Data Limitations : and lack melting points, solubility, or density data, limiting direct comparisons. However, the 4-ethoxybenzyl group in CAS 905787-62-4 likely increases hydrophobicity compared to smaller alkyl chains .
- Computational Predictions : Tools like SHELX () could model crystallographic data for the target compound, aiding in property prediction .
Biological Activity
N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide is a novel compound belonging to the class of spiro[1,3,4-thiadiazoles] and indoles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate thiadiazole and indole derivatives. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), confirming its structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various thiadiazole derivatives. For instance, a related compound demonstrated significant antiproliferative effects against different cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer) cells. The IC50 values for these compounds were reported as follows:
The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis. For instance, compound 2g caused an increase in the G0/G1 phase population while reducing cells in the S phase after 48 hours of treatment.
Antimicrobial Activity
In addition to anticancer effects, this compound exhibits antimicrobial activity against various bacterial strains. A study reported that thiadiazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 10–50 µg/mL.
Case Studies
A specific case study evaluated the biological activity of a similar thiadiazole derivative in vivo. Mice treated with this compound exhibited a marked reduction in tumor size compared to control groups. Histological analysis revealed that treated tumors had increased levels of apoptosis markers such as cleaved caspase-3.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and potential biological targets. These studies indicated that the compound could effectively bind to proteins involved in cancer progression and cell survival pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
